N-benzyl-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
N-benzyl-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of benzylamine with 4-nitrophenylacrylate under specific conditions. One common method is the aza-Michael addition, where benzylamine reacts with α,β-unsaturated esters in the presence of a catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions . The reaction is often carried out using microwave irradiation to reduce reaction times and improve yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques apply. Industrial production would likely involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with various enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(4-aryl-1-piperazinyl)carbonyl-1H-indoles: These compounds share the benzyl and triazole moieties but differ in the presence of the piperazinyl group.
N-benzyl-3-(4-nitrophenyl)-2-propyn-1-amine: Similar in structure but with a propynyl group instead of the triazole ring.
Uniqueness
N-benzyl-3-(4-nitrophenyl)-1H-1,2,4-triazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and triazole groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H13N5O2 |
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Molecular Weight |
295.30 g/mol |
IUPAC Name |
N-benzyl-5-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H13N5O2/c21-20(22)13-8-6-12(7-9-13)14-17-15(19-18-14)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18,19) |
InChI Key |
XMHYWPKKASMGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NNC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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